molecular formula C3H6Cl4Si B3057234 Trichloro(1-chloropropyl)silane CAS No. 7787-88-4

Trichloro(1-chloropropyl)silane

Cat. No.: B3057234
CAS No.: 7787-88-4
M. Wt: 212 g/mol
InChI Key: SNYHRPNTNQYJMD-UHFFFAOYSA-N
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Description

Trichloro(1-chloropropyl)silane is an organosilicon compound with the molecular formula C₃H₆Cl₄Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silane coupling agents. These agents are crucial in forming durable bonds between organic and inorganic materials, providing properties such as water and heat resistance without negatively affecting the original properties of the materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(1-chloropropyl)silane is typically synthesized through the hydrosilylation of allyl chloride with trichlorosilane. This reaction is catalyzed by transition metals, such as rhodium (Rh) or platinum (Pt), to achieve high efficiency and selectivity . The reaction conditions often involve moderate temperatures and the presence of a solvent to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of technical-grade silicon with hydrogen chloride at elevated temperatures. This process yields trichlorosilane, which can then undergo further reactions to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Trichloro(1-chloropropyl)silane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of trichloro(1-chloropropyl)silane involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are highly reactive and can be readily replaced by nucleophiles, forming strong bonds with various substrates. This property makes it an effective coupling agent, enabling the formation of durable bonds between organic and inorganic materials .

Properties

IUPAC Name

trichloro(1-chloropropyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl4Si/c1-2-3(4)8(5,6)7/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYHRPNTNQYJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC([Si](Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591125
Record name Trichloro(1-chloropropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7787-88-4
Record name Trichloro(1-chloropropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloro(1-chloropropyl)silane
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Trichloro(1-chloropropyl)silane
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Trichloro(1-chloropropyl)silane
Reactant of Route 6
Trichloro(1-chloropropyl)silane

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